4-Amino-2,1,3-benzoxadiazol-5-ol
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Description
Scientific Research Applications
Antifungal and Antimicrobial Applications
- Antifungal Activity : Synthesized derivatives of oxadiazole compounds have shown promising antifungal activities against a range of human pathogenic fungal strains, including Candida albicans and Aspergillus niger. Molecular docking studies revealed good binding affinities at the active sites of target enzymes in fungi, indicating potential for development into antifungal drugs (Nimbalkar et al., 2016).
- Antimicrobial Activities : Novel 1,2,4-triazole derivatives, including those synthesized from reactions involving oxadiazole precursors, exhibited good to moderate activities against various microorganisms. This suggests their potential as scaffolds for designing new antimicrobial agents (Bektaş et al., 2007).
Drug Discovery and Development
- Apoptosis Inducers in Cancer Therapy : The chemical genetics approach has utilized cell-based assays for discovering small molecules that induce apoptosis, a key mechanism in cancer treatment. Several compounds, including oxadiazole derivatives, have been identified as potential anticancer agents through this method, further indicating the versatility of oxadiazole frameworks in medicinal chemistry (Cai et al., 2006).
Biochemical Research
- Enzyme Inhibition Studies : Oxadiazole compounds have been identified as inhibitors of enzymes such as cytochrome P450, suggesting their potential in studying enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes. This application is crucial in the context of drug metabolism and pharmacokinetics (Maciolek et al., 2011).
Properties
IUPAC Name |
4-amino-2,1,3-benzoxadiazol-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c7-5-4(10)2-1-3-6(5)9-11-8-3/h1-2,10H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMDZLWWIYKXHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.